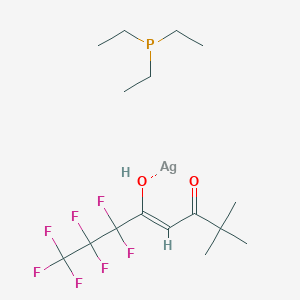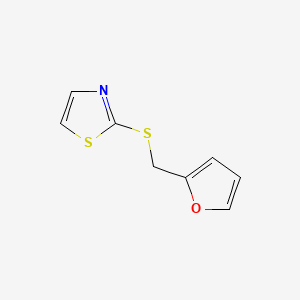
2-Furfurylthio thiazole
説明
2-Furfurylthio thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a furfurylthio group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, and anticancer agents . The furfurylthio group adds unique properties to the compound, making it a subject of interest in scientific research.
科学的研究の応用
2-Furfurylthio thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
作用機序
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of 2-((Furan-2-ylmethyl)thio)thiazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
生化学分析
Biochemical Properties
2-((Furan-2-ylmethyl)thio)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby disrupting essential metabolic processes in microorganisms . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant and protecting cells from damage .
Cellular Effects
The effects of 2-((Furan-2-ylmethyl)thio)thiazole on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-((Furan-2-ylmethyl)thio)thiazole can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-((Furan-2-ylmethyl)thio)thiazole exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-((Furan-2-ylmethyl)thio)thiazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-((Furan-2-ylmethyl)thio)thiazole can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in long-term physiological effects .
Dosage Effects in Animal Models
The effects of 2-((Furan-2-ylmethyl)thio)thiazole in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and overall health varies significantly with changes in dosage .
Metabolic Pathways
2-((Furan-2-ylmethyl)thio)thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in the concentrations of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-((Furan-2-ylmethyl)thio)thiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, 2-((Furan-2-ylmethyl)thio)thiazole may be actively transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-((Furan-2-ylmethyl)thio)thiazole can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and regulatory elements .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furfurylthio thiazole typically involves the reaction of furfuryl mercaptan with thiazole derivatives. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole cores, which can then be functionalized with furfuryl groups . Another approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of molecular oxygen as an oxidant, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 2-Furfurylthio thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of halogenated thiazole derivatives.
類似化合物との比較
Thiazole: A basic heterocyclic compound with diverse biological activities.
Furfurylthio derivatives: Compounds with similar furfurylthio groups but different core structures.
Uniqueness: 2-Furfurylthio thiazole stands out due to its combined thiazole and furfurylthio functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
特性
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZDZLUKNFXMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654365 | |
| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176981-11-6 | |
| Record name | 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176981-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


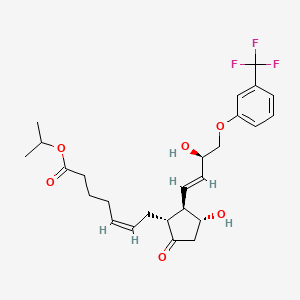
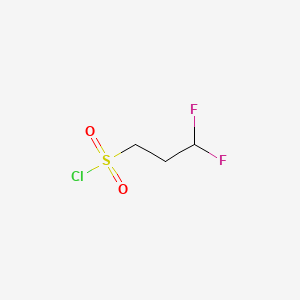
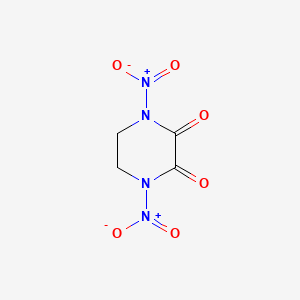
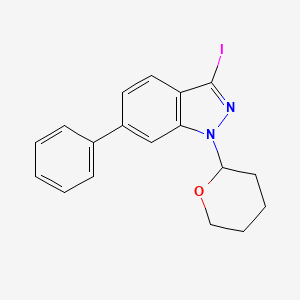
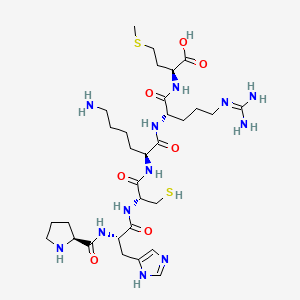

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)
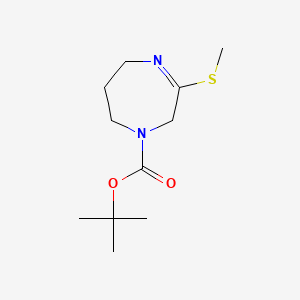

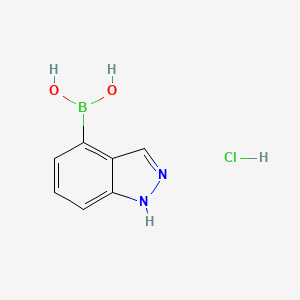
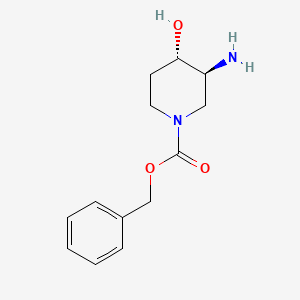
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)
